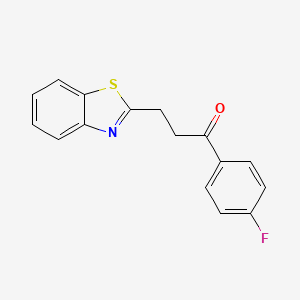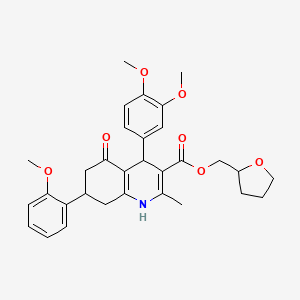![molecular formula C20H18O6 B14946620 1H-Benzo[f]chromene-2-carboxylic acid, 3-oxo-1-(2-oxotetrahydrofuran-3-yl)-2,3-dihydro-, ethyl ester](/img/structure/B14946620.png)
1H-Benzo[f]chromene-2-carboxylic acid, 3-oxo-1-(2-oxotetrahydrofuran-3-yl)-2,3-dihydro-, ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ETHYL 3-OXO-1-(2-OXOTETRAHYDRO-3-FURANYL)-2,3-DIHYDRO-1H-BENZO[F]CHROMENE-2-CARBOXYLATE is a complex organic compound that belongs to the class of chromene derivatives Chromenes are known for their diverse biological activities and are widely studied for their potential therapeutic applications
Preparation Methods
The synthesis of ETHYL 3-OXO-1-(2-OXOTETRAHYDRO-3-FURANYL)-2,3-DIHYDRO-1H-BENZO[F]CHROMENE-2-CARBOXYLATE involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the following steps:
Formation of the Chromene Core: The chromene core is synthesized through a cyclization reaction involving a suitable precursor, such as salicylaldehyde, and an appropriate reagent.
Introduction of the Furan Ring: The furan ring is introduced through a series of reactions, including oxidation and cyclization, to form the tetrahydrofuran moiety.
Esterification: The final step involves the esterification of the chromene-furan intermediate with ethyl chloroformate to yield the target compound.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
Chemical Reactions Analysis
ETHYL 3-OXO-1-(2-OXOTETRAHYDRO-3-FURANYL)-2,3-DIHYDRO-1H-BENZO[F]CHROMENE-2-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the keto group to a hydroxyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups like halides can be replaced with other nucleophiles under suitable conditions.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
ETHYL 3-OXO-1-(2-OXOTETRAHYDRO-3-FURANYL)-2,3-DIHYDRO-1H-BENZO[F]CHROMENE-2-CARBOXYLATE has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of various industrial chemicals.
Mechanism of Action
The mechanism of action of ETHYL 3-OXO-1-(2-OXOTETRAHYDRO-3-FURANYL)-2,3-DIHYDRO-1H-BENZO[F]CHROMENE-2-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparison with Similar Compounds
ETHYL 3-OXO-1-(2-OXOTETRAHYDRO-3-FURANYL)-2,3-DIHYDRO-1H-BENZO[F]CHROMENE-2-CARBOXYLATE can be compared with other similar compounds, such as:
Chromene Derivatives: Compounds like 2H-chromene-3-carboxylate and 2H-chromene-3-one share structural similarities but differ in their functional groups and biological activities.
Furan Derivatives: Compounds like tetrahydrofuran-3-carboxylate and furan-2-carboxylate have similar furan rings but differ in their overall structure and reactivity.
The uniqueness of ETHYL 3-OXO-1-(2-OXOTETRAHYDRO-3-FURANYL)-2,3-DIHYDRO-1H-BENZO[F]CHROMENE-2-CARBOXYLATE lies in its combined chromene and furan moieties, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C20H18O6 |
|---|---|
Molecular Weight |
354.4 g/mol |
IUPAC Name |
ethyl 3-oxo-1-(2-oxooxolan-3-yl)-1,2-dihydrobenzo[f]chromene-2-carboxylate |
InChI |
InChI=1S/C20H18O6/c1-2-24-19(22)17-16(13-9-10-25-18(13)21)15-12-6-4-3-5-11(12)7-8-14(15)26-20(17)23/h3-8,13,16-17H,2,9-10H2,1H3 |
InChI Key |
XHLMGXQDSRMJJK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1C(C2=C(C=CC3=CC=CC=C32)OC1=O)C4CCOC4=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-[(7-Nitro-2,1,3-benzoxadiazol-4-yl)sulfanyl]-1,3,4-thiadiazol-2-amine](/img/structure/B14946543.png)

![4-[2-(2-methylbenzyl)-2H-tetrazol-5-yl]benzoic acid](/img/structure/B14946555.png)
![2-[1-benzyl-3-(4-methoxybenzyl)-5-oxo-2-thioxoimidazolidin-4-yl]-N-(4-chlorophenyl)acetamide](/img/structure/B14946562.png)
![N'-cyclohexylidene-2-[4-(quinolin-2-yl)piperazin-1-yl]acetohydrazide](/img/structure/B14946568.png)
![N-[2-(ethylsulfanyl)ethyl]-5-nitropyridin-2-amine](/img/structure/B14946572.png)
![6,8-dibromo-7-hydroxy-2,3,4,5-tetrahydro-1H-[1]benzofuro[2,3-c]azepin-1-one](/img/structure/B14946576.png)

![N-{5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-4-methoxy-3-[(2-oxo-4-phenylpyrrolidin-1-yl)sulfonyl]benzamide](/img/structure/B14946593.png)
![4-(14,14-dimethyl-13-oxa-10-thia-3,5,6,8-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaen-4-yl)phenol](/img/structure/B14946599.png)
![ethyl 2-{[(8-chloro-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B14946614.png)

![4-chloro-N-{3-[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]propyl}benzamide](/img/structure/B14946625.png)
